
4-吡啶甲基膦酸
描述
4-Pyridylmethylphosphonic acid, also known by its IUPAC name 4-pyridinylmethylphosphonic acid, is a chemical compound with the molecular formula C6H8NO3P . It has a molecular weight of 173.11 .
Molecular Structure Analysis
The InChI code for 4-Pyridylmethylphosphonic acid is 1S/C6H8NO3P/c8-11(9,10)5-6-1-3-7-4-2-6/h1-4H,5H2,(H2,8,9,10) .Chemical Reactions Analysis
In the context of chemical reactions, 4-Pyridylmethylphosphonic acid has been used in the hydrothermal synthesis of metal pyridylmethylphosphonates .科学研究应用
Coordination Chemistry
4-Pyridylmethylphosphonic acid exhibits interesting coordinating properties in aqueous solutions, particularly towards Cu(II) ions. This characteristic makes it valuable for studying metal-ligand interactions and designing novel coordination compounds .
Synthesis of Metal-Organic Frameworks (MOFs)
Due to its phosphonate group and pyridyl functionality, 4-Pyridylmethylphosphonic acid can be used to synthesize MOFs. These structures are of great interest for their potential applications in gas storage, separation, and catalysis .
Materials Science
In materials science, this compound has been used to create novel metal pyridylmethylphosphonates with unique structural and magnetic properties, which could be relevant for developing new magnetic materials .
Protolytic Equilibria Studies
The compound’s protolytic equilibria in different pH conditions can be studied to understand its behavior in various chemical environments, which is essential for its application in chemical synthesis and other processes .
Thermal and Spectroscopic Analysis
4-Pyridylmethylphosphonic acid is also used in thermal and spectroscopic analyses to understand its stability and reactivity under different conditions, which is crucial for its application in various chemical reactions .
Analytical Chemistry
Phosphonic acids can be used as standards or reagents in analytical chemistry, implying another potential use for 4-Pyridylmethylphosphonic acid.
Complexing Properties of Pyridine-4-methylene Derivatives: Diethyl… Dalton Transactions - RSC Publishing Cobalt and copper pyridylmethylphosphonates with two- and three…
作用机制
Target of Action
4-Pyridylmethylphosphonic acid (4-pmpa) is a novel pyridine-4-methylene derivative It has been shown to form complexes with metal ions such as copper (cu ii) .
Mode of Action
The mode of action of 4-pmpa involves its interaction with its targets, particularly metal ions. In the case of copper (Cu II), complexation occurs both via oxygen atoms of the phosphonic group and the nitrogen atom of the pyridine ring . This results in the formation of mononuclear complexes with a ligand-to-metal ratio of 1:1 and 2:1 .
Biochemical Pathways
It’s known that phosphonates, a class of compounds to which 4-pmpa belongs, can mimic phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes
Result of Action
It’s known that phosphonates can inhibit metabolic enzymes by forming appropriate complexes with metal ions within these enzymes
Action Environment
It’s known that the complexation of 4-pmpa with metal ions occurs in aqueous solution , suggesting that the presence and properties of the solvent may influence its action
属性
IUPAC Name |
pyridin-4-ylmethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8NO3P/c8-11(9,10)5-6-1-3-7-4-2-6/h1-4H,5H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAPICFMLRVVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508302 | |
| Record name | [(Pyridin-4-yl)methyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridylmethylphosphonic acid | |
CAS RN |
80241-43-6 | |
| Record name | [(Pyridin-4-yl)methyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Pyridylmethylphosphonic acid interact with metal ions, and what structural features arise from these interactions?
A1: 4-Pyridylmethylphosphonic acid acts as a ligand, coordinating with metal ions like Cobalt (Co) and Copper (Cu) through its phosphonate group (PO3C) and, in some cases, the nitrogen atom in the pyridine ring. [, ] This coordination leads to the formation of metal-organic frameworks with distinct structural motifs. For instance, with Co(II), it forms a 2D layered structure where each phosphonate group bridges three Co(II) ions. [] In contrast, with Cu(II), it creates a 3D framework where the pyridyl groups further pillar the inorganic layers. []
Q2: Do these metal-organic frameworks based on 4-Pyridylmethylphosphonic acid exhibit any interesting magnetic properties?
A2: Yes, both the Co(II) and Cu(II) complexes with 4-Pyridylmethylphosphonic acid display metamagnetic behavior at low temperatures. [] This means they transition from a low-magnetization state to a high-magnetization state upon application of a critical magnetic field. The critical field required for this transition is dependent on the metal ion and the specific structure of the framework. [] For instance, the Co(II) complex requires a higher critical field (70 kOe) compared to the Cu(II) complex (47 kOe) at 1.8 K. [] This difference highlights how the choice of metal ion and the resulting structural differences can impact the magnetic properties of these materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




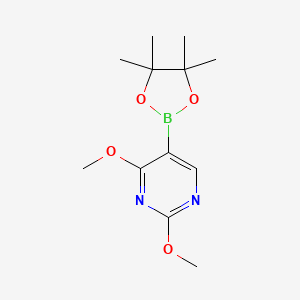

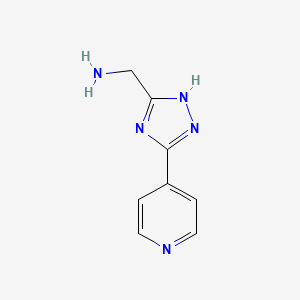
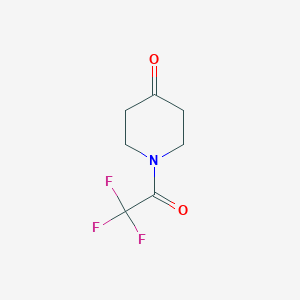

![11b-Methyl-1,2,5,6,11,11b-hexahydro-3H-indolizino[8,7-b]indol-3-one](/img/structure/B1316345.png)
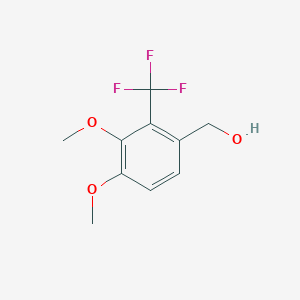

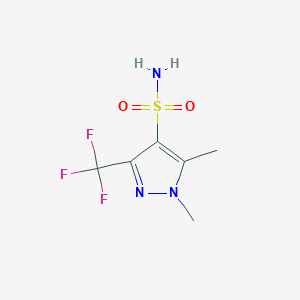
![Imidazo[1,2-b]pyridazin-6-ol](/img/structure/B1316355.png)
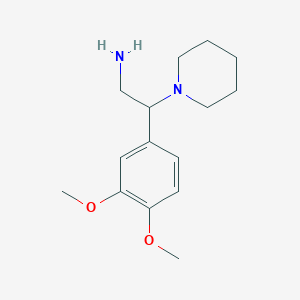
![Benzene, [[(8-bromooctyl)oxy]methyl]-](/img/structure/B1316359.png)
